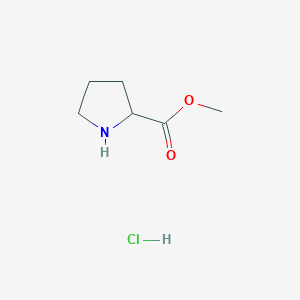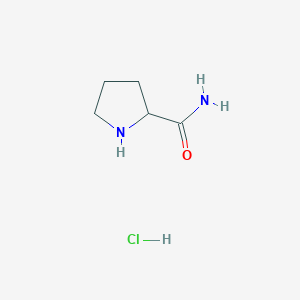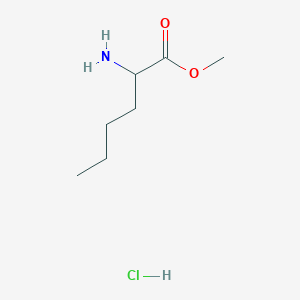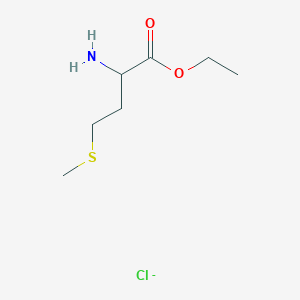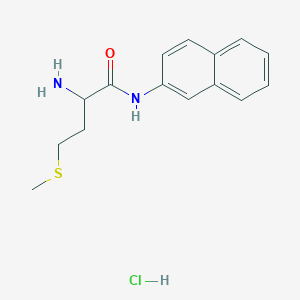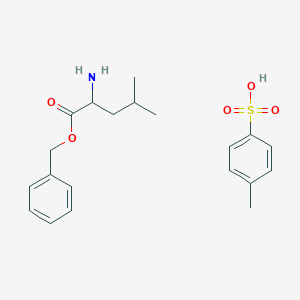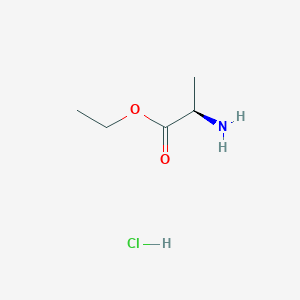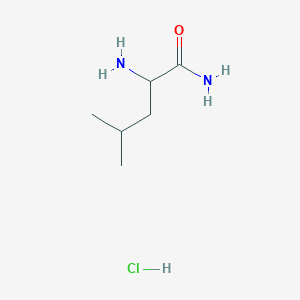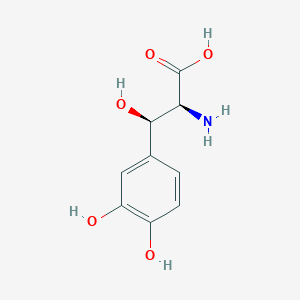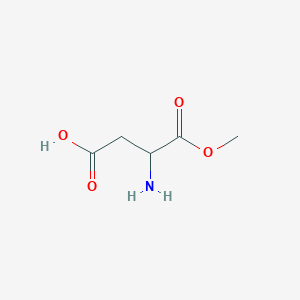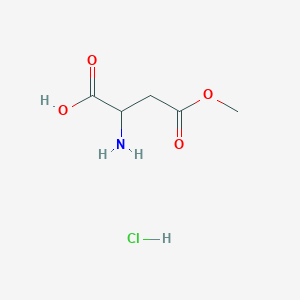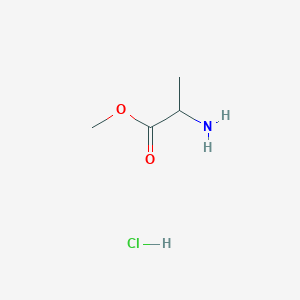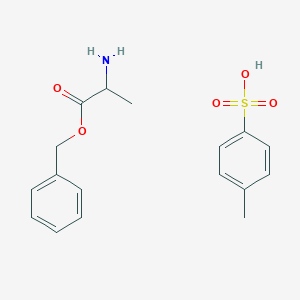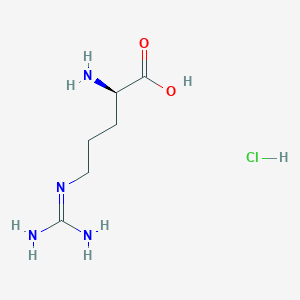
D-Arginine hydrochloride
概要
説明
D-Arginine hydrochloride is a semi-essential amino acid that maintains cell death in the central nervous system (CNS). It may possess neuroprotective actions against glucocorticoids induced neurotoxicity in the CNS . It is a racemic mixture of the natural proteinogenic amino acid L-arginine and the non-proteinogenic D-arginine .
Synthesis Analysis
D-Arginine can be analyzed using a novel analytical method that allows for simultaneous analysis of l-arginine, ADMA, SDMA, l-citrulline, and DMA, in a single-step extraction and derivatization using benzoyl chloride . The method was validated, and its assay linearity, accuracy and precision, recovery, and limits of detection were determined .
Molecular Structure Analysis
The molecular structure of D-Arginine hydrochloride is C6H15ClN4O2 with a molecular weight of 210.662 . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
Nitric oxide (NO) is synthesized by nitric oxide synthase (NOS) during two-step oxidation of l-arginine to l-citrulline . Intermediates and derivatives of NO metabolism, such as l-arginine, l-citrulline, asymmetrical dimethylarginine (ADMA), symmetrical dimethylarginine (SDMA), and dimethylamine (DMA), are investigated as potential biomarkers .
Physical And Chemical Properties Analysis
The physical and chemical properties of D-Arginine hydrochloride include a linear formula of HN=C(NH2)NH(CH2)3CH(NH2)COOH·HCl and a CAS Number of 627-75-8 .
科学的研究の応用
Therapeutic Protein Formulations
- Scientific Field : Biopharmaceuticals
- Application Summary : Arginine and its salts, including D-Arginine hydrochloride, are highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . They have been used in research and 20 approved protein injectables .
- Methods of Application : Arginine is added along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of Arginine hydrochloride .
- Results or Outcomes : The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations is becoming an inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
Cardiovascular Health
- Scientific Field : Cardiovascular Health
- Application Summary : Arginine is an amino acid involved in the regulation of vascular function and blood flow. Supplementation with arginine may improve high blood pressure and erectile dysfunction .
- Methods of Application : Arginine is most often used as a supplement for cardiovascular health .
- Results or Outcomes : While the specific outcomes can vary, arginine supplementation is generally associated with improvements in vascular function and blood flow .
Viscosity Reduction
- Scientific Field : Biopharmaceuticals
- Application Summary : Arginine hydrochloride (Arg HCl) and an equimolar arginine-glutamate (Arg-Glu) are used to reduce the viscosity of high concentration (> 250 mg/mL) antibody solutions .
- Methods of Application : Arginine hydrochloride and arginine-glutamate are added to high concentration antibody solutions .
- Results or Outcomes : The addition of these compounds effectively reduces the viscosity of these solutions, making them easier to handle and process .
Nutritional Supplementation
- Scientific Field : Nutrition
- Application Summary : Arginine is commonly found as a component of total parenteral nutrition . It is considered crucial for optimal muscle growth and tissue repair .
- Methods of Application : Arginine is often used as a supplement in various nutritional products .
- Results or Outcomes : Regular supplementation with arginine can lead to improved muscle growth and tissue repair .
Microalgae Nutrient Source
- Scientific Field : Microbiology and Biotechnology
- Application Summary : Microalgae are a powerful source for nutritionally valuable components such as proteins, carbohydrates, and especially unsaturated fatty acids. Arginine, including D-Arginine hydrochloride, is one of the essential amino acids found in microalgae .
- Methods of Application : Microalgae are grown under various environmental conditions, and the biomass is harvested for its nutritional components .
- Results or Outcomes : The selected strain of microalgae in the study had a specific growth rate of 0.216±0.008 d−1, biomass productivity of 142.58±4.41 mg/Ld, and lipid content of 13.9±0.26% with a high level of unsaturated fatty acids of 53.15%. It also included 51.3±0.53% protein with a very high-quality essential amino acids of 40.36%, the most lysine (8.77%) and arginine (13.31%) has been reported until now, and 26.9±0.23% carbohydrates in photoautotroph condition .
Adsorption Reducer
- Scientific Field : Biopharmaceuticals
- Application Summary : Arginine hydrochloride has been demonstrated to function as an adsorption reducer .
- Methods of Application : Arginine hydrochloride is added to protein and polystyrene particles .
- Results or Outcomes : The addition of Arginine hydrochloride at 500 mM caused desorption of the bound protein from polystyrene particles .
Safety And Hazards
将来の方向性
Arginine and Arginine-Rich Peptides are being researched for their potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease . They are seen as promising therapeutic compounds for a range of neurodegenerative pathologies, with beneficial effects including the reduction of excitotoxic cell death and mitochondrial dysfunction .
特性
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883513 | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arginine hydrochloride | |
CAS RN |
627-75-8 | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-arginine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW80YGD17D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



